molecular formula C13H9ClN4S2 B12589267 5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine CAS No. 647860-11-5

5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine

Cat. No.: B12589267
CAS No.: 647860-11-5
M. Wt: 320.8 g/mol
InChI Key: PONIAHVUVOFSNH-UHFFFAOYSA-N
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Description

5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine is a heterocyclic compound that contains a thiadiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form the intermediate 4-chlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with a pyrimidine derivative under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the biological system being studied and the specific target of the compound .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Similar structure but lacks the pyrimidine ring.

    4-(4-Chlorophenyl)-1,2,3-thiadiazole: Different positioning of the thiadiazole ring.

    5-(4-Chlorophenyl)-1,2,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine is unique due to the combination of the thiadiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

CAS No.

647860-11-5

Molecular Formula

C13H9ClN4S2

Molecular Weight

320.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-pyrimidin-5-yl-1,2,5-thiadiazole

InChI

InChI=1S/C13H9ClN4S2/c14-11-3-1-9(2-4-11)7-19-13-12(17-20-18-13)10-5-15-8-16-6-10/h1-6,8H,7H2

InChI Key

PONIAHVUVOFSNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NSN=C2C3=CN=CN=C3)Cl

Origin of Product

United States

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